molecular formula C9H10ClN B584690 3-(3-Chlorophenyl)azetidine CAS No. 1203798-86-0

3-(3-Chlorophenyl)azetidine

Cat. No.: B584690
CAS No.: 1203798-86-0
M. Wt: 167.636
InChI Key: FQHRLOXZZSLYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of a chlorine atom on the phenyl ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Scientific Research Applications

3-(3-Chlorophenyl)azetidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety and hazards of “3-(3-Chlorophenyl)azetidine” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Azetidines, including “3-(3-Chlorophenyl)azetidine”, have been the subject of recent research due to their unique chemical properties and potential applications. Future research directions may include further exploration of their synthesis, reactivity, and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-chloroaniline derivatives. This process can be facilitated by using strong bases or catalysts under controlled conditions to ensure the formation of the azetidine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted phenylazetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the presence of the chlorine atom contribute to its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    Azetidine: The parent compound without the phenyl and chlorine substituents.

    3-Phenylazetidine: Similar structure but without the chlorine atom.

    3-(4-Chlorophenyl)azetidine: Chlorine atom positioned differently on the phenyl ring.

Uniqueness: 3-(3-Chlorophenyl)azetidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHRLOXZZSLYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741751
Record name 3-(3-Chlorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203798-86-0
Record name 3-(3-Chlorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.